ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate
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Description
Ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H21ClN2O4 and its molecular weight is 364.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.1189848 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that coumarin derivatives, which this compound is a part of, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some coumarin derivatives have been found to inhibit DNA gyrase, an enzyme involved in DNA replication .
Biochemical Pathways
These could include pathways related to inflammation, cancer, microbial infections, and more .
Result of Action
Given the range of biological activities exhibited by coumarin derivatives, it can be inferred that the compound could have various effects at the molecular and cellular level, potentially inhibiting or promoting certain cellular processes .
Biochemical Analysis
Biochemical Properties
Ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in drug metabolism . The compound also binds to DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antimicrobial properties . Additionally, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Cellular Effects
This compound affects various cell types and cellular processes. In cancer cells, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . The compound also modulates cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, it influences cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions. The compound binds to the active site of cytochrome P450 enzymes, leading to enzyme inhibition and altered drug metabolism . It also interacts with DNA gyrase, preventing the enzyme from supercoiling DNA, which is essential for bacterial replication . Additionally, the compound inhibits COX enzymes by binding to their active sites, reducing the production of pro-inflammatory prostaglandins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that the compound maintains its biological activity for several weeks when stored properly . In in vitro studies, prolonged exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At high doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound also influences the metabolism of other drugs by inhibiting or inducing cytochrome P450 enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters, such as P-glycoprotein, which facilitate its movement across cell membranes . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Additionally, binding proteins in the blood can influence its distribution and localization within the body .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific compartments or organelles . This localization is crucial for its ability to modulate cellular processes and exert its therapeutic effects .
Properties
IUPAC Name |
ethyl 4-[(6-chloro-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4/c1-3-24-18(23)21-6-4-20(5-7-21)11-13-9-17(22)25-16-8-12(2)15(19)10-14(13)16/h8-10H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEQGMRUSCFMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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